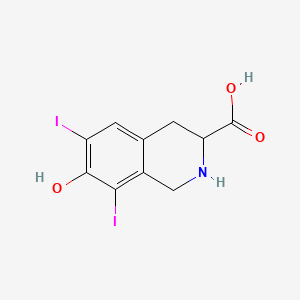

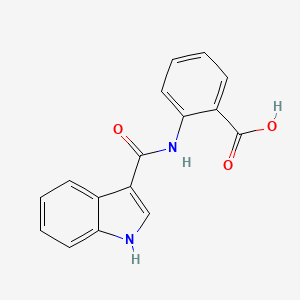

Acide 2-(1H-indole-3-carboxamido)benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-Indole-3-carboxamido)benzoic acid is an active organic compound that is often used in drug synthesis and biochemical research . It is commonly used as a fluorescent probe, enzyme inhibitor, and receptor ligand . It is an alkaloid isolated from Isatis idigotica .

Synthesis Analysis

The synthesis of 2-(1H-Indole-3-carboxamido)benzoic acid typically involves chemical synthesis methods . For instance, it can be obtained through the reaction between 1H-indole-3-ketone and benzoyl chloride .Molecular Structure Analysis

The molecular formula of 2-(1H-Indole-3-carboxamido)benzoic acid is C16H12N2O3 . It has a molecular weight of 280.3 g/mol .Chemical Reactions Analysis

The preparation of 2-(1H-Indole-3-carboxamido)benzoic acid typically involves chemical synthesis methods . For example, it can be synthesized through the reaction between 1H-indole-3-ketone and benzoyl chloride .Physical and Chemical Properties Analysis

The physical description of 2-(1H-Indole-3-carboxamido)benzoic acid is a brown powder . It has a molecular weight of 280.3 g/mol . The boiling point is predicted to be 456.4±25.0°C , and the melting point is 248℃ (acetic acid) . The predicted density is 1.450±0.06 g/cm3 .Applications De Recherche Scientifique

Applications antimicrobiennes

« Acide 2-(1H-indole-3-carboxamido)benzoïque » a été trouvé pour avoir des propriétés antimicrobiennes. Il a été utilisé dans la synthèse de conjugués d'indole-3-carboxamido-polyamine qui présentent une activité intrinsèque envers les espèces bactériennes et fongiques {svg_1}. Ces composés ont également montré la capacité d'améliorer l'action d'antibiotiques comme la doxycycline envers les bactéries Gram-négatives telles que Pseudomonas aeruginosa {svg_2}.

Potentialisateurs d'antibiotiques

Ce composé a été utilisé dans le développement de potentialisateurs d'antibiotiques. Ce sont des substances qui renforcent l'efficacité des antibiotiques contre les infections bactériennes. En particulier, il a été constaté qu'il améliorait l'action de la doxycycline envers Pseudomonas aeruginosa {svg_3}.

Applications antivirales

Les dérivés de l'indole, y compris « l'this compound », ont été trouvés pour posséder des activités antivirales {svg_4}. Ils ont été utilisés dans la synthèse de composés qui présentent une activité inhibitrice contre divers virus.

Applications anti-inflammatoires

Les dérivés de l'indole ont également été trouvés pour posséder des propriétés anti-inflammatoires {svg_5}. Ils ont été utilisés dans la synthèse de composés qui présentent des activités anti-inflammatoires et analgésiques {svg_6}.

Applications antituberculeuses

“this compound” a été utilisé dans la synthèse de composés qui présentent une activité contre Mycobacterium tuberculosis {svg_7}. Ces composés ont des applications potentielles dans le traitement de la tuberculose.

Inhibiteurs d'enzymes

Ce composé est souvent utilisé comme inhibiteur d'enzymes dans la recherche biochimique {svg_8}. Les inhibiteurs d'enzymes sont des substances qui se lient aux enzymes et diminuent leur activité. En inhibant l'enzyme, ces substances peuvent réguler la vitesse des réactions et contrôler les processus cellulaires.

Ligands de récepteurs

“this compound” est également utilisé comme ligand de récepteur dans la recherche biochimique {svg_9}. Les ligands de récepteurs sont des substances qui se lient aux récepteurs dans le corps et peuvent soit bloquer soit induire une réponse de la cellule.

Sondes fluorescentes

Ce composé est couramment utilisé comme sonde fluorescente dans la recherche biochimique {svg_10}. Les sondes fluorescentes sont des substances qui absorbent la lumière à une certaine longueur d'onde puis réémettent de la lumière à une longueur d'onde plus longue. Elles sont souvent utilisées pour visualiser ou suivre les processus biologiques.

Mécanisme D'action

Target of Action

2-(1H-Indole-3-carboxamido)benzoic acid is an active organic compound used in drug synthesis and biochemical research . It is often used as a fluorescent probe, enzyme inhibitor, and receptor ligand . .

Mode of Action

Given its use as a fluorescent probe, enzyme inhibitor, and receptor ligand, it can be inferred that it interacts with its targets to modulate their function . The exact nature of these interactions and the resulting changes would depend on the specific target and the context of use.

Biochemical Pathways

As an enzyme inhibitor and receptor ligand, it likely influences the pathways associated with its target enzymes and receptors . The downstream effects would depend on the roles of these targets in cellular processes.

Pharmacokinetics

It is soluble in most organic solvents, such as chloroform, dimethyl sulfoxide, and ethanol, but insoluble in water . This solubility profile may influence its bioavailability and distribution in the body.

Result of Action

Given its use in drug synthesis and biochemical research, it likely has diverse effects depending on the specific context of use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1H-Indole-3-carboxamido)benzoic acid. Additionally, it should be stored in a sealed container to avoid prolonged exposure to air and moisture .

Safety and Hazards

Limited safety information is available for 2-(1H-Indole-3-carboxamido)benzoic acid . It may be irritating to the eyes, skin, and respiratory system . If contact occurs, the affected area should be rinsed immediately with plenty of water, and medical help should be sought . It should be stored in a sealed container and kept away from prolonged exposure to air and moisture .

Propriétés

IUPAC Name |

2-(1H-indole-3-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15(12-9-17-13-7-3-1-5-10(12)13)18-14-8-4-2-6-11(14)16(20)21/h1-9,17H,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWUBVFXVNQIND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)

![2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE](/img/structure/B599351.png)

![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)